Cas no 886763-13-9 (1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene)

1-Bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene is a brominated aromatic compound featuring both a bromomethyl substituent and a trifluoromethoxy group on the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing functionalized aromatic moieties into more complex molecules. The presence of two reactive bromine sites allows for selective modifications, while the electron-withdrawing trifluoromethoxy group enhances stability and influences reactivity patterns. This compound is useful in pharmaceutical and agrochemical research, where such functionalized aromatics are often key building blocks. Its well-defined reactivity profile ensures consistent performance in cross-coupling reactions and other transformations.
1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene structure
886763-13-9 structure
Product Name:1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene
CAS No:886763-13-9
MF:C8H5Br2F3O
MW:333.927911520004
MDL:MFCD07368721
CID:2129302
PubChem ID:2783308
Update Time:2025-05-04

1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(trifluoromethoxy)benzyl bromide
    • 1-Bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene
    • MFCD07368721
    • 886763-13-9
    • AKOS027339636
    • DTXSID90382569
    • AS-46436
    • CL9637
    • DB-364816
    • SCHEMBL2291338
    • 1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene
    • MDL: MFCD07368721
    • Inchi: 1S/C8H5Br2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
    • InChI Key: TVBXKZSWLSZTRG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1CBr)OC(F)(F)F

Computed Properties

  • Exact Mass: 333.86388Da
  • Monoisotopic Mass: 331.86592Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene Pricemore >>

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1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:886763-13-9)1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene
Order Number:A940299
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:33
Price ($):189.0
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1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene Related Literature

Additional information on 1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene

Comprehensive Overview of 1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene (CAS No. 886763-13-9)

1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene (CAS No. 886763-13-9) is a halogenated aromatic compound widely utilized in pharmaceutical and agrochemical research. Its unique structure, featuring both bromine and trifluoromethoxy functional groups, makes it a valuable intermediate in synthetic chemistry. The compound's molecular formula and structural properties have garnered significant attention in recent years, particularly in the development of novel bioactive molecules.

The growing demand for halogenated benzene derivatives in drug discovery has positioned 1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene as a key building block. Researchers are increasingly exploring its applications in cross-coupling reactions and polymer chemistry, driven by the need for sustainable and efficient synthetic routes. Its CAS No. 886763-13-9 is frequently searched in academic databases, reflecting its relevance in modern organic synthesis.

One of the trending topics associated with this compound is its role in green chemistry. As industries shift toward environmentally friendly practices, the optimization of halogenation processes and catalytic methods involving 1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene has become a focal point. Questions like "How to improve the yield of brominated intermediates?" or "What are the alternatives to traditional halogenation?" are commonly raised in scientific forums.

From a technical perspective, the physicochemical properties of CAS No. 886763-13-9, such as melting point, solubility, and stability, are critical for its handling and application. Analytical techniques like NMR spectroscopy and HPLC are often employed to characterize this compound, ensuring purity and consistency in research settings. These aspects are frequently discussed in peer-reviewed journals and patent literature.

In the context of market trends, the demand for trifluoromethoxy-containing compounds has surged due to their enhanced bioactivity and metabolic stability. This has led to increased interest in 1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene as a precursor for fluorinated pharmaceuticals. Searches related to "synthesis of trifluoromethoxy derivatives" or "applications of bromomethyl benzene" highlight its commercial and scientific significance.

Future research directions may focus on the scalability and cost-effectiveness of producing CAS No. 886763-13-9, as well as its potential in emerging fields like material science. Innovations in catalysis and process optimization could further elevate its role in industrial applications. As the scientific community continues to explore its versatility, 1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene remains a compound of enduring interest.

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Amadis Chemical Company Limited
(CAS:886763-13-9)1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene
A940299
Purity:99%
Quantity:1.0g
Price ($):189.0
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